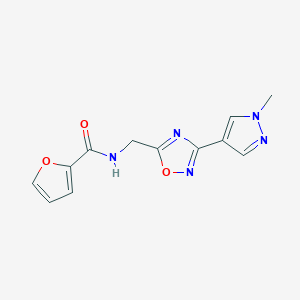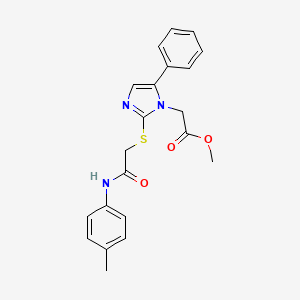![molecular formula C14H14N6 B2882352 6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2415631-72-8](/img/structure/B2882352.png)
6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile, also known as MPAC, is a chemical compound that has been studied extensively for its potential use in scientific research. MPAC has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Applications De Recherche Scientifique
Anticancer Activity
This compound has shown promise in the field of oncology, particularly in the development of anticancer agents. The structural motif of pyridine and pyrazine is often found in molecules with anticancer properties . Research indicates that derivatives of this compound can inhibit the PI3K signaling pathway, which is frequently associated with cancer progression and poor prognosis . By targeting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells, offering a potential therapeutic strategy for cancer treatment.
PI3Kα Inhibition
The compound’s ability to inhibit PI3Kα, a lipid kinase involved in cell growth and metabolism, is particularly noteworthy . This inhibition is crucial because aberrant activation of the PI3K-AKT pathway is a significant factor in tumorigenesis. Compounds that can effectively inhibit PI3Kα may serve as lead compounds for new cancer therapies, providing a targeted approach to treat various cancers.
Cell Cycle Modulation
In relation to its anticancer properties, this compound has been found to affect the cell cycle of cancer cells . By inducing G2/M phase arrest, it can halt the proliferation of cancer cells, which is a critical step in cancer therapy. This application is significant as it provides a mechanism to control the rapid division of cancer cells, which is a hallmark of cancer.
Apoptosis Induction
Another important application is the induction of apoptosis, or programmed cell death, in cancer cells . This is a desirable outcome in cancer treatment, as it leads to the elimination of cancer cells without affecting normal cells. Compounds that can selectively induce apoptosis in cancer cells are valuable in the development of chemotherapeutic agents.
Synthesis of Quinoline Derivatives
The compound serves as a precursor in the synthesis of quinoline derivatives . Quinoline is a heterocyclic aromatic organic compound with various biological activities, and its derivatives are used in the treatment of various diseases, including malaria. The synthesis of quinoline derivatives from this compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Development of Antiproliferative Agents
Research has also explored the use of related imidazo[1,2-a]pyrazin-6-yl compounds as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines . These findings suggest that derivatives of the compound could be developed into drugs that selectively target and inhibit the proliferation of cancer cells.
Chemical Synthesis and Medicinal Chemistry
The compound is valuable in chemical synthesis and medicinal chemistry for creating a variety of bioactive molecules . Its versatility allows for the exploration of new synthetic strategies and the development of novel compounds with potential pharmacological applications.
Drug Discovery and Design
Finally, this compound and its derivatives are important in drug discovery and design . By serving as a scaffold for the development of new molecules, it plays a crucial role in the creation of drugs with specific actions, such as targeted cancer therapies or treatments for other diseases.
Propriétés
IUPAC Name |
6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-19(13-3-2-11(6-15)7-18-13)12-9-20(10-12)14-8-16-4-5-17-14/h2-5,7-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPODBXGEAIRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)



![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)
![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)


![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)
